molecular formula C10H5BrClN3 B12976927 6-Bromo-4-chloroimidazo[1,5-a]quinoxaline

6-Bromo-4-chloroimidazo[1,5-a]quinoxaline

Cat. No.: B12976927
M. Wt: 282.52 g/mol
InChI Key: LWQRJQDDNMGXSM-UHFFFAOYSA-N
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Description

6-Bromo-4-chloroimidazo[1,5-a]quinoxaline: is a heterocyclic compound with an imidazoquinoxaline core. It belongs to the class of fused-ring systems containing both imidazole and quinoxaline moieties. These compounds have attracted significant attention due to their diverse biological activities.

Preparation Methods

a. Intramolecular Cyclization

One method for synthesizing imidazo[1,5-a]-quinoxalines involves intramolecular cyclization. For instance, the reaction of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium leads to imidazo[1,5-a]quinoxalines. The formation occurs through aromatic nucleophilic substitution of halogen followed by autooxidation of the corresponding 4,5-dihydro derivatives .

Chemical Reactions Analysis

6-Bromo-4-chloroimidazo[1,5-a]quinoxaline can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions include derivatives with diverse biological activities.

Scientific Research Applications

a. Anticancer Activity

6-Bromo-4-chloroimidazo[1,5-a]quinoxaline exhibits anticancer properties, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer. Researchers are exploring its potential for treating neurodegenerative diseases like Parkinson’s disease .

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with molecular targets and signaling pathways within cells.

Comparison with Similar Compounds

While 6-Bromo-4-chloroimidazo[1,5-a]quinoxaline is unique in its structure, it shares similarities with other imidazoquinoxalines. These related compounds may have varying biological activities and applications.

Properties

Molecular Formula

C10H5BrClN3

Molecular Weight

282.52 g/mol

IUPAC Name

6-bromo-4-chloroimidazo[1,5-a]quinoxaline

InChI

InChI=1S/C10H5BrClN3/c11-6-2-1-3-7-9(6)14-10(12)8-4-13-5-15(7)8/h1-5H

InChI Key

LWQRJQDDNMGXSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C3=CN=CN23)Cl

Origin of Product

United States

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